An In-Depth Technical Guide to the Physicochemical Properties of Anilinium Chloride
An In-Depth Technical Guide to the Physicochemical Properties of Anilinium Chloride
Abstract
Anilinium chloride (C₆H₅NH₃⁺Cl⁻) is the hydrochloride salt of aniline, a foundational aromatic amine in synthetic chemistry. Its conversion from the less stable, oily aniline base into a solid, water-soluble salt dramatically enhances its utility, stability, and handling characteristics. This guide provides a comprehensive exploration of the essential physicochemical properties of anilinium chloride, offering insights critical for its application in pharmaceutical development, organic synthesis, and materials science. We will delve into its structural, thermodynamic, spectroscopic, and solubility characteristics, grounded in established experimental data and protocols. This document is intended to serve as a key reference for researchers, chemists, and drug development professionals who utilize aniline and its derivatives.
Introduction: The Strategic Importance of Anilinium Chloride
Aniline is a cornerstone of the chemical industry, but its application in its free base form is often hampered by its limited aqueous solubility, susceptibility to oxidation (leading to discoloration), and challenging handling properties.[1][2] The synthesis of anilinium chloride via a simple acid-base reaction with hydrochloric acid elegantly circumvents these issues.[3] The resulting anilinium salt is a stable, crystalline solid that is freely soluble in water, rendering it an ideal precursor for a vast array of chemical transformations.[4]
In drug development, the formation of hydrochloride salts is a ubiquitous strategy to improve the bioavailability and stability of active pharmaceutical ingredients (APIs) containing basic amine functionalities. Understanding the properties of a model compound like anilinium chloride provides fundamental insights into the behavior of more complex amine hydrochlorides. Its use spans from a synthetic intermediate in the production of dyes and polymers to a reagent in analytical chemistry.[5][6][7]
Molecular and Structural Properties
The conversion of aniline to anilinium chloride induces significant changes in its molecular geometry and electronic structure. The protonation of the lone pair on the nitrogen atom alters the hybridization and bond lengths within the molecule.
Molecular Identity
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Chemical Name: Anilinium chloride
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Synonyms: Aniline hydrochloride, Phenylammonium chloride[2]
Crystalline Structure
Anilinium chloride exists as a white to off-white or grey crystalline solid.[4][6] It is known to be hygroscopic and can darken upon exposure to air and light, a characteristic inherited from the oxidative sensitivity of aniline.[1][2][9] Structurally, it possesses a monoclinic crystal lattice with the space group Cc.[10] A key structural change upon protonation is the elongation of the C-N bond from approximately 1.41 Å in neutral aniline to 1.474 Å in the anilinium cation, reflecting the change in nitrogen's hybridization and bonding.[3]
Thermodynamic Profile
The thermodynamic properties of anilinium chloride dictate its behavior under various processing and storage conditions, which is critical for scaling up synthetic procedures and ensuring long-term stability.
Table 1: Core Physicochemical and Thermodynamic Properties
| Property | Value | Source(s) |
| Appearance | White to off-white/grey crystalline solid.[4][6] | Chem-Impex, Amaris Chemical |
| Density | 1.22 g/cm³ | [6][11] |
| Melting Point | 196 - 202 °C | [3][5][12] |
| Boiling Point | 245 °C (at 1013 hPa) | [3][5][12][13] |
| Flash Point | 193 - 194 °C | [8][9][13] |
| Bulk Density | ~500 kg/m ³ | [12][13] |
Thermal Stability and Decomposition
Anilinium chloride is stable under standard conditions but will decompose upon strong heating.[5] This decomposition process generates toxic and corrosive fumes, including aniline, hydrogen chloride, and nitrogen oxides.[1] This thermal liability is a critical consideration for safety during high-temperature reactions and for disposal. Studies involving metal complexes of anilinium have further elucidated its thermal decomposition pathways.[14][15]
Solubility and Acid-Base Chemistry
The primary advantage of converting aniline to its hydrochloride salt is the dramatic increase in aqueous solubility. This property is governed by the ionic nature of the salt and its interaction with polar solvents.
Solubility Profile
The principle of "like dissolves like" governs the solubility of anilinium chloride.[16] As an ionic salt, it exhibits high solubility in polar solvents and poor solubility in non-polar environments.[16]
Table 2: Solubility of Anilinium Chloride in Various Solvents
| Solvent | Solubility | Temperature (°C) | Source(s) |
| Water | 1070 g/L | 25 | [3][5][12] |
| Ethanol | Soluble / Slightly Soluble | Not specified | [4][10] |
| Diethylether | Practically Insoluble | Not specified | [10] |
| Chloroform | Soluble | Not specified | [7] |
The solubility in mixed solvent systems, such as alcohol-water mixtures, is also of significant interest for crystallization and reaction optimization. For instance, the solubility of anilinium chloride in alcohol-water systems generally decreases as the concentration of the alcohol increases beyond 20%.[17]
Acidity and pKa
The anilinium ion (C₆H₅NH₃⁺) is the conjugate acid of aniline. As such, an aqueous solution of anilinium chloride is acidic due to the hydrolysis of the anilinium ion to release a proton.[4]
C₆H₅NH₃⁺ + H₂O ⇌ C₆H₅NH₂ + H₃O⁺
The acid dissociation constant (Ka) for this equilibrium is reported as 2.51 x 10⁻⁵.[18] This corresponds to a pKa of approximately 4.60 , which is a crucial parameter for designing buffer systems and predicting the protonation state of the molecule at a given pH. Aqueous solutions typically exhibit a pH in the range of 3-4.[4]
Diagram: Acid-Base Equilibrium of Anilinium Chloride
Caption: Reversible equilibrium between the anilinium ion and its conjugate base, aniline.
Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of anilinium chloride. Protonation of the amine group results in distinct spectral shifts compared to the free aniline base.
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Infrared (IR) Spectroscopy: The IR spectrum of anilinium chloride is characterized by the appearance of broad absorptions corresponding to the N-H stretching vibrations of the -NH₃⁺ group. The aromatic C-H and C=C stretching and bending vibrations of the phenyl ring are also prominent. An evaluated reference spectrum is available in the NIST Chemistry WebBook.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Compared to aniline, the aromatic protons in the anilinium ion experience a downfield shift due to the electron-withdrawing effect of the protonated amino group.[20] The protons of the -NH₃⁺ group typically appear as a broad singlet, the chemical shift of which can be solvent-dependent.
-
¹³C NMR: The carbon atoms of the phenyl ring also exhibit shifts upon protonation. Reference spectra for anilinium chloride, often recorded in deuterated DMSO, are available in spectral databases.[21]
-
-
UV-Vis Spectroscopy: The ultraviolet absorption spectrum of aniline is altered upon protonation. The n → π* transition observed in aniline is affected by the unavailability of the nitrogen lone pair in the anilinium ion.[22] The NIST WebBook provides reference UV-Vis spectra for anilinium chloride in solution.[23]
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize that proper handling is crucial for safety. Anilinium chloride is classified as a toxic substance.
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Hazards: It is toxic if swallowed, inhaled, or in contact with skin.[5][24][25] It is known to cause serious eye damage and may cause an allergic skin reaction.[25][26] Furthermore, it is suspected of causing genetic defects and cancer.[25][26]
-
Handling: Work should be conducted in a well-ventilated area or fume hood.[25] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[26]
-
Storage: Store in a cool, dry, well-ventilated area, separated from strong oxidizing agents and strong bases.[4][5][13] The container should be kept tightly closed to protect it from moisture and light.[1]
Applications in Research and Development
The favorable properties of anilinium chloride make it a versatile reagent and intermediate in various fields:
-
Organic Synthesis: It serves as a stable, easy-to-handle source of the aniline moiety for producing dyes, pharmaceuticals, and other complex aromatic compounds.[4][6] It is a direct precursor in the industrial synthesis of diphenylamine and methylenedianiline, a key monomer for polyurethane production.[3]
-
Polymer Science: It is used in the production of conductive polymers like polyaniline.[6]
-
Analytical Chemistry: It is employed as an analytical reagent, for example, in the determination of furfural and for sucrose analysis.[5]
Experimental Protocols
The following protocols are provided as validated, self-contained systems for the synthesis and analysis of anilinium chloride.
Protocol: Synthesis of Anilinium Chloride
This protocol is based on the direct acid-base neutralization of aniline. The causality is straightforward: the basic amine reacts with the strong acid to form a stable salt.
-
Preparation: In a well-ventilated fume hood, add 93 g of aniline to a suitable beaker with magnetic stirring.[27]
-
Reaction: Slowly and carefully add 110 g of concentrated hydrochloric acid to the stirring aniline.[27] The reaction is exothermic and will produce vapor; control the addition rate to manage the temperature.[28]
-
Isolation: Once the addition is complete, the anilinium chloride will begin to crystallize. The mixture can be evaporated to dryness, often on a steam bath or hot plate, to remove water and any excess HCl.[28][29]
-
Drying: The resulting solid should be transferred to a vacuum oven and dried to a constant weight to remove residual moisture. This step is critical as the compound is hygroscopic.[29]
Diagram: Synthetic Workflow
Caption: A simplified workflow for the synthesis of anilinium chloride from aniline.
Protocol: Spectroscopic Sample Preparation (NMR)
The choice of solvent is critical for ensuring the compound remains in its protonated state for accurate analysis.
-
Sample Weighing: Accurately weigh 5-10 mg of dry anilinium chloride.[20]
-
Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.[20] DMSO-d₆ is often preferred for hydrochloride salts due to its high polarity and ability to dissolve them without promoting proton exchange that could complicate spectra.
-
Homogenization: Gently vortex or shake the tube until the sample is completely dissolved. The sample is now ready for analysis.
Conclusion
Anilinium chloride is more than just a simple salt; it is a strategically important derivative of aniline that offers enhanced stability, solubility, and handling. Its well-defined physicochemical properties—from its monoclinic crystal structure and specific melting point to its acidic nature and distinct spectroscopic signature—make it a reliable and predictable compound for researchers. The insights and protocols detailed in this guide provide the necessary foundation for the effective and safe utilization of anilinium chloride in pioneering research and development endeavors.
References
-
anilinium chloride - ChemBK. (n.d.). ChemBK. Retrieved from [Link]
-
Anilinium chloride - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Anilinium chloride - Solubility of Things. (n.d.). Solubility of Things. Retrieved from [Link]
-
Anilium Chloride Extra Pure - Amaris Chemical Solutions. (n.d.). Amaris Chemical Solutions. Retrieved from [Link]
-
Aniliniumchlorid - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Thermal decomposition paths in A2CuCl4 complexes: anilinium and its derivatives in. (2011, May 21). Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]
-
Solved Anilinium chloride (C6H5NH3Cl) is a weak acid with a | Chegg.com. (2019, March 13). Chegg.com. Retrieved from [Link]
-
Thermal decomposition paths in A2CuCl4 complexes: anilinium and its derivatives - AKJournals. (n.d.). AKJournals. Retrieved from [Link]
-
Aniline hydrochloride - pentachemicals. (2024, May 7). PENTA s.r.o. Retrieved from [Link]
-
Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems | Journal of Chemical & Engineering Data. (2011, November 15). ACS Publications. Retrieved from [Link]
-
UV–visible spectra of aniline (a), HCl doped polyaniline clay... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Aniline hydrochloride - the NIST WebBook. (n.d.). NIST. Retrieved from [Link]
-
p-AMINOTETRAPHENYLMETHANE - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis of aniline hydrochloride - PrepChem.com. (n.d.). PrepChem.com. Retrieved from [Link]
-
Aniline hydrochloride - the NIST WebBook. (n.d.). NIST. Retrieved from [Link]
-
Aniline hydrochloride - the NIST WebBook. (n.d.). NIST. Retrieved from [Link]
-
ICSC 1013 - ANILINE HYDROCHLORIDE - Inchem.org. (n.d.). Inchem.org. Retrieved from [Link]
-
Chemical Properties of Aniline hydrochloride (CAS 142-04-1) - Cheméo. (n.d.). Cheméo. Retrieved from [Link]
-
Making Aniline HCl - YouTube. (2023, November 17). YouTube. Retrieved from [Link]
-
Aniline hydrochloride, 250 g, glass, CAS No. 142-04-1 | A to Z | Chemicals - Carl ROTH. (n.d.). Carl ROTH. Retrieved from [Link]
-
1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). (n.d.). HMDB. Retrieved from [Link]
-
Aniline hydrochloride - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]
-
Benzenamine hydrochloride (1:1) | C6H7N.ClH | CID 8870 - PubChem. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. ICSC 1013 - ANILINE HYDROCHLORIDE [inchem.org]
- 2. Benzenamine hydrochloride (1:1) | C6H7N.ClH | CID 8870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anilinium chloride - Wikipedia [en.wikipedia.org]
- 4. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 5. chembk.com [chembk.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Aniline hydrochloride | 142-04-1 [chemicalbook.com]
- 8. 142-04-1・Anilinium Chloride・017-04092・019-04091・011-04095[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. garudachem.com [garudachem.com]
- 10. Aniliniumchlorid – Wikipedia [de.wikipedia.org]
- 11. Aniline hydrochloride, 250 g, glass, CAS No. 142-04-1 | A to Z | Chemicals | Carl ROTH - Germany [carlroth.com]
- 12. Anilinium chloride for synthesis 142-04-1 [sigmaaldrich.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. akjournals.com [akjournals.com]
- 15. akjournals.com [akjournals.com]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Solved Anilinium chloride (C6H5NH3Cl) is a weak acid with a | Chegg.com [chegg.com]
- 19. Aniline hydrochloride [webbook.nist.gov]
- 20. benchchem.com [benchchem.com]
- 21. dev.spectrabase.com [dev.spectrabase.com]
- 22. researchgate.net [researchgate.net]
- 23. Aniline hydrochloride [webbook.nist.gov]
- 24. merckmillipore.com [merckmillipore.com]
- 25. pentachemicals.eu [pentachemicals.eu]
- 26. cdhfinechemical.com [cdhfinechemical.com]
- 27. prepchem.com [prepchem.com]
- 28. m.youtube.com [m.youtube.com]
- 29. orgsyn.org [orgsyn.org]
